

# Application Notes and Protocols for Imaging and Tracking OncoFAP-GlyPro-MMAF

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## Compound of Interest

Compound Name: OncoFAP-GlyPro-MMAF

Cat. No.: B15604424

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These application notes provide a comprehensive overview and detailed protocols for the imaging and tracking of **OncoFAP-GlyPro-MMAF**, a novel small molecule-drug conjugate (SMDC) targeting Fibroblast Activation Protein (FAP). FAP is a promising therapeutic target due to its high expression in the stroma of a wide range of solid tumors.[1][2][3] **OncoFAP-GlyPro-MMAF** is composed of three key components: the high-affinity FAP ligand OncoFAP, a FAP-cleavable Glycine-Proline dipeptide linker, and the potent cytotoxic agent Monomethylauristatin F (MMAF).[1][3][4] The mechanism of action relies on the enzymatic activity of FAP in the tumor microenvironment to cleave the linker and release the MMAF payload, leading to targeted anti-tumor activity.[1][3][5]

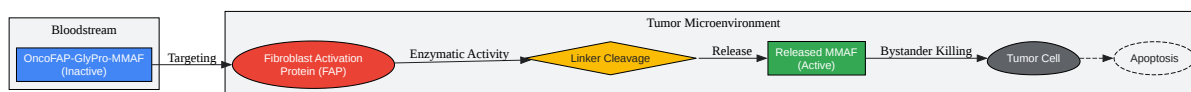
This document outlines the key imaging techniques and experimental protocols for preclinical evaluation of **OncoFAP-GlyPro-MMAF**, including its biodistribution, tumor accumulation, and therapeutic efficacy.

## Mechanism of Action and Experimental Rationale

**OncoFAP-GlyPro-MMAF** is designed for targeted drug delivery to the tumor microenvironment. The OncoFAP ligand binds with high affinity to FAP expressed on cancer-associated fibroblasts.[1][6] The GlyPro linker is specifically designed to be cleaved by the endopeptidase activity of FAP.[1][3] Upon cleavage, the active drug, MMAF, is released in close proximity to tumor cells.[1][5] MMAF is a potent tubulin inhibitor that induces cell cycle arrest and apoptosis in proliferating cells. A notable feature of **OncoFAP-GlyPro-MMAF** is its efficacy

despite the poor cell permeability of MMAF, suggesting a potent bystander effect in the tumor microenvironment.[1][3]

To visualize and quantify the targeting and therapeutic effects of this SMDC, a combination of nuclear imaging and mass spectrometry techniques are employed. Positron Emission Tomography (PET) using a radiolabeled version of the targeting ligand, such as  $^{68}\text{Ga}$ -OncoFAP, allows for non-invasive, whole-body imaging of FAP expression and biodistribution of the targeting moiety.[7][8][9] Mass spectrometry provides highly sensitive and quantitative data on the concentration of the intact SMDC and the released payload in tumors and healthy tissues.[5][10]



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**Figure 1:** Mechanism of **OncoFAP-GlyPro-MMAF** Activation.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of **OncoFAP-GlyPro-MMAF** and related compounds.

Table 1: Biodistribution of  $^{68}\text{Ga}$ -OncoFAP in Murine Tumor Models

Organ/Tissue	Tumor-to-Blood Ratio (1h p.i.)	Tumor-to-Blood Ratio (3h p.i.)
Tumor	8.6 ± 5.1	38.1 ± 33.1

Data adapted from preclinical PET imaging studies and represent mean ± standard deviation. p.i. = post-injection.[8][9]

Table 2: Biodistribution of MMAE Released from OncoFAP-GlyPro-MMAE

Organ/Tissue	Tumor-to-Kidney Ratio (6h p.i.)	Tumor-to-Kidney Ratio (24h p.i.)	% Injected Dose per Gram in Tumor
Tumor	7:1	16:1	>10%

Data obtained by mass spectrometry from studies with the closely related OncoFAP-GlyPro-MMAE conjugate.[\[10\]](#)[\[11\]](#)

Table 3: Therapeutic Efficacy of OncoFAP-GlyPro-MMAE in a Preclinical Cancer Model

Treatment Group	Dose (nmol/mouse)	Outcome
OncoFAP-GlyPro-MMAE	5	Complete Tumor Remission
OncoFAP-GlyPro-MMAE	2.5	Significant Tumor Growth Inhibition
OncoFAP-GlyPro-MMAE	1	Moderate Tumor Growth Inhibition

Data from a study in nude mice bearing HT-1080.hFAP tumors.[\[12\]](#)

## Experimental Protocols

### Protocol 1: In Vivo PET/CT Imaging with <sup>68</sup>Ga-OncoFAP-DOTAGA

This protocol describes the use of PET/CT imaging to assess the biodistribution and tumor-targeting of the OncoFAP ligand.

#### 1. Animal Model:

- Use female BALB/c nude mice bearing subcutaneous FAP-positive tumors (e.g., HT-1080.hFAP). Tumor volume should be approximately 100-200 mm<sup>3</sup>.

#### 2. Radiotracer Preparation:

- Synthesize  $^{68}\text{Ga}$ -OncoFAP-DOTAGA using a fully automated cassette-based module.
- Quality control should include determination of radiochemical purity and yield.

### 3. Radiotracer Administration:

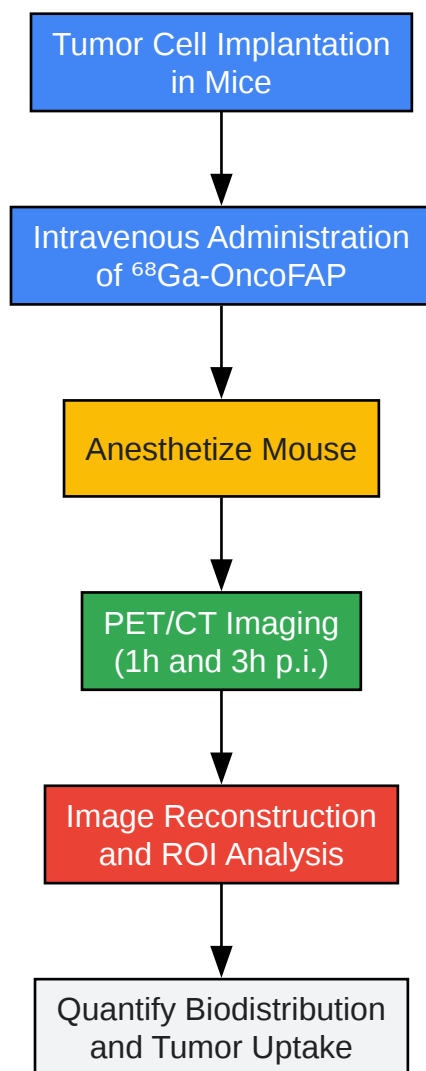
- Administer approximately  $163 \pm 50$  MBq of  $^{68}\text{Ga}$ -OncoFAP-DOTAGA intravenously via the tail vein.

### 4. PET/CT Imaging:

- Anesthetize mice using isoflurane (2% in oxygen).
- Perform dynamic or static PET scans at various time points (e.g., 1h and 3h post-injection).
- Acquire a low-dose CT scan for anatomical co-registration.

### 5. Data Analysis:

- Reconstruct PET images and co-register with CT data.
- Draw regions of interest (ROIs) over tumors and major organs.
- Calculate the standardized uptake value (SUV) for each ROI.
- Determine tumor-to-organ ratios.



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**Figure 2:** Workflow for Preclinical PET/CT Imaging.

## Protocol 2: Ex Vivo Biodistribution and Payload Release using Mass Spectrometry

This protocol details the quantification of intact **OncoFAP-GlyPro-MMAF** and released MMAF in tissues.

### 1. Animal Model and Dosing:

- Use tumor-bearing mice as described in Protocol 1.

- Administer a therapeutic dose of **OncoFAP-GlyPro-MMAF** intravenously.

## 2. Tissue Collection:

- At predetermined time points (e.g., 6h and 24h post-injection), euthanize mice.
- Collect tumors and major organs (e.g., kidney, liver, spleen, blood).
- Weigh and snap-freeze tissues in liquid nitrogen.

## 3. Sample Preparation:

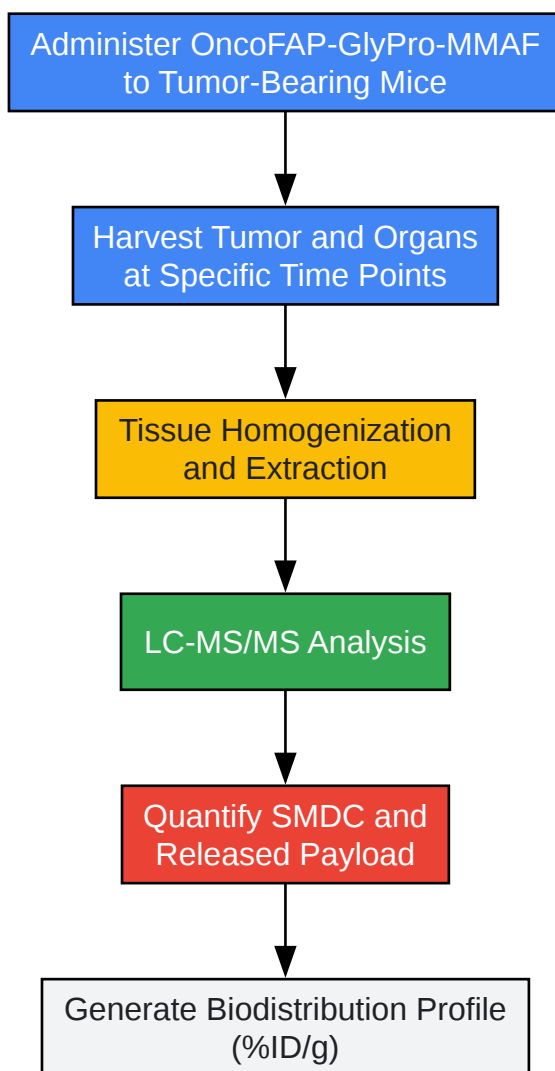
- Homogenize tissues in a suitable buffer.
- Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate the analytes.
- Prepare a calibration curve using standards of known concentrations.

## 4. LC-MS/MS Analysis:

- Use a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
- Develop a multiple reaction monitoring (MRM) method to detect and quantify the parent compound and the released payload.
- Optimize chromatographic conditions to separate the analytes from matrix components.

## 5. Data Analysis:

- Quantify the concentration of intact SMDC and released MMAF in each tissue.
- Express results as percentage of the injected dose per gram of tissue (%ID/g).
- Calculate tumor-to-organ ratios.



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**Figure 3:** Workflow for Mass Spectrometry-based Biodistribution.

## Protocol 3: In Vivo Therapeutic Efficacy Study

This protocol outlines the assessment of the anti-tumor activity of **OncoFAP-GlyPro-MMAF**.

### 1. Animal Model:

- Use mice with established FAP-positive tumors (e.g., HT-1080.hFAP).
- Randomize animals into treatment and control groups when tumors reach a specific size (e.g., 100 mm<sup>3</sup>).

## 2. Treatment Regimen:

- Administer **OncoFAP-GlyPro-MMAF** intravenously at various dose levels (e.g., 1, 2.5, and 5 nmol/mouse).
- The control group should receive a vehicle control.
- Dosing frequency can be, for example, once or twice a week.

## 3. Monitoring:

- Measure tumor volume using calipers two to three times per week.
- Monitor animal body weight as an indicator of toxicity.
- Record survival data.

## 4. Endpoint:

- The study can be terminated when tumors in the control group reach a predetermined size or based on survival endpoints.
- At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

## 5. Data Analysis:

- Plot tumor growth curves for each treatment group.
- Perform statistical analysis to compare treatment groups to the control group.
- Generate Kaplan-Meier survival curves.

These protocols provide a framework for the preclinical evaluation of **OncoFAP-GlyPro-MMAF**. The specific parameters may need to be optimized based on the experimental setup and research questions. The combination of advanced imaging and analytical techniques is crucial for a comprehensive understanding of the pharmacokinetics, pharmacodynamics, and therapeutic potential of this promising FAP-targeted SMDC.



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